(R)-Chroman-3-amine
Overview
Description
(R)-Chroman-3-amine is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Syntheses : Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts were reported, starting from a variety of substituted chroman-4-ones using CBS reduction, azide inversion, and reduction. These methods provided good yields and excellent enantiomeric excess (ee) (Voight et al., 2010).
Drug-like Functionalized Spiro Compounds : Asymmetric synthesis of drug-like functionalized spiro[chroman-3,3'-indolin]-2'-ones containing three contiguous stereocenters was achieved using reflexive-Michael (r-M) reaction. These spiro compounds were transformed into functionalized spiranes with high selectivity (Ramachary et al., 2014).
Reactions with Amines : Studies showed that 2-Hydroxy-2-(polyhaloalkyl)chroman-4-ones react with diethoxymethyl acetate to give 3-(polyhaloacyl)chromones. The reactions of these compounds with amines proceed at C-2 with pyrone ring-opening, forming specific chroman derivatives (Sosnovskikh et al., 2006).
Amination of Chromanone Derivatives : Various ω-transaminases were investigated for the amination of chromanone derivatives, resulting in enantiopure amines with excellent enantiomeric excess. This included the synthesis of (R)-3-aminochromane (Pressnitz et al., 2013).
Inhibitors in Pharmaceutical Research : Chroman-3-amides were identified as highly potent Rho kinase inhibitors with sufficient kinase selectivity, cell activity, and desirable pharmacokinetic properties, suggesting their potential as therapeutic agents (Chen et al., 2008).
Development of Pyrinap Ligands : Pyrinap ligands were developed for the copper-catalyzed enantioselective A3-coupling of terminal alkynes, aldehydes, and amines, affording optically active propargylic amines. This method was applied to the late-stage modification of drug molecules (Liu et al., 2021).
properties
IUPAC Name |
(3R)-3,4-dihydro-2H-chromen-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6,10H2/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWDNDQOXZHBRM-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC2=CC=CC=C21)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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